

# AZ-PFKFB3-67: A Novel PFKFB3 Inhibitor with Potent Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | AZ-PFKFB3-67 quarterhydrate |           |
| Cat. No.:            | B15577163                   | Get Quote |

#### For Immediate Release

This guide provides a comprehensive analysis of the in vivo anti-tumor activity of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). We present a comparative overview of its performance against other known PFKFB3 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.

## Comparative Analysis of In Vivo Anti-Tumor Activity

AZ-PFKFB3-67 has demonstrated significant in vivo efficacy by inhibiting angiogenesis, a critical process for tumor growth and metastasis.[1][2][3] While direct comparative in vivo studies measuring tumor volume reduction by AZ-PFKFB3-67 are not yet publicly available, its potent anti-angiogenic profile provides a strong rationale for its anti-tumor potential.

For a comprehensive evaluation, the following table summarizes the available in vivo data for AZ-PFKFB3-67 and compares it with other well-characterized PFKFB3 inhibitors.



| Inhibitor                                                                                   | Cancer Model                                     | Animal Model                                       | Dosage &<br>Administration                                     | Key Findings                                                                    |
|---------------------------------------------------------------------------------------------|--------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------|
| AZ-PFKFB3-67                                                                                | Angiogenesis<br>Model (Matrigel<br>Plug)         | C57BL/6 Mice                                       | 115 μg/kg (in<br>Matrigel)                                     | Significant inhibition of new vessel formation. [2]                             |
| PFK15                                                                                       | Gastric Cancer<br>Xenograft<br>(MKN45)           | Nude Mice                                          | 25 mg/kg, i.p.,<br>every 3 days                                | Significant inhibition of tumor volume and weight (56.10% inhibition rate).[4]  |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft                                     | Nude Mice                                        | 10 mg/kg and 20<br>mg/kg, i.p., every<br>other day | Dose-dependent suppression of tumor growth.[6]                 |                                                                                 |
| Lewis Lung Carcinoma, Colon (CT26), Glioblastoma (U- 87 MG), Pancreatic (BxPC-3) Xenografts | Syngeneic and<br>Athymic Mice                    | 25 mg/kg, i.p.                                     | Suppressed<br>tumor growth<br>and glucose<br>metabolism.[7][8] |                                                                                 |
| PFK158                                                                                      | Gynecologic<br>Cancer<br>Xenograft<br>(HeyA8MDR) | Female Athymic<br>Nude Mice                        | 15 mg/kg, i.p.,<br>once a week                                 | In combination with carboplatin, significantly enhanced antitumor activity. [9] |
| Small Cell Lung<br>Cancer (SCLC)                                                            | Nude Mice                                        | 25 mg/kg, i.p.,<br>every other day                 | Significant delay in tumor growth.                             |                                                                                 |



| Xenograft (H446)                                         |                                                   | [10]                                          |                                                                         |                                                                                                                          |
|----------------------------------------------------------|---------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Melanoma,<br>Colon, and other<br>human-derived<br>tumors | Mouse Models                                      | Not specified                                 | Caused ~80%<br>growth inhibition<br>in several<br>models.[11]           |                                                                                                                          |
| KAN0438757                                               | Colorectal Cancer (CRC) Patient-Derived Organoids | In vivo toxicity<br>study in<br>C57BL6/N mice | Not applicable<br>for tumor growth                                      | Showed tumor-<br>specific cytotoxic<br>effect on<br>organoids and<br>was well-<br>tolerated in mice.<br>[12][13][14][15] |
| Glioblastoma<br>Cell Lines                               | In vitro studies<br>with in vivo<br>toxicity data | Not applicable<br>for tumor growth            | Exhibited anti-<br>tumor effects in<br>vitro; non-toxic in<br>vivo.[16] |                                                                                                                          |

## **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are provided below.

## In Vivo Angiogenesis (Matrigel Plug) Assay for AZ-PFKFB3-67

This assay is a standard method to evaluate pro- and anti-angiogenic compounds in vivo.

- Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is thawed on ice. The test compound, AZ-PFKFB3-67, is mixed with the liquid Matrigel at the desired concentration (e.g., 115 μg/kg).
- Animal Model: C57BL/6 mice are used for the study.
- Injection: A mixture of Matrigel and AZ-PFKFB3-67 (or vehicle control) is injected subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature, forming a plug.



- Incubation Period: The Matrigel plugs are allowed to incubate in vivo for a period of 14 days, during which host cells and blood vessels can infiltrate the plug.
- Analysis: After 14 days, the mice are euthanized, and the Matrigel plugs are excised. The plugs are then processed for analysis.
- Quantification of Angiogenesis: The extent of new blood vessel formation within the Matrigel plug is quantified. This can be done through various methods, including:
  - Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.
  - Immunohistochemistry: Staining for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.

#### **Xenograft Tumor Model for PFK15 (Gastric Cancer)**

This model is used to evaluate the direct anti-tumor efficacy of a compound on human cancer cells grown in an animal host.

- Cell Line: MKN45 human gastric cancer cells are used.
- Animal Model: Immunocompromised nude mice are used to prevent rejection of the human tumor cells.
- Tumor Implantation: MKN45 cells are injected subcutaneously into the flank of the mice.
- Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 120 mm³). The mice are then randomized into treatment and control groups.
- Drug Administration: The treatment group receives PFK15 (25 mg/kg) via intraperitoneal (i.p.) injection every three days. The control group receives a vehicle control.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the experiment. Tumor volume is often calculated using the formula: (length × width²)/2.



• Endpoint Analysis: At the end of the study (e.g., after 15 days), the mice are euthanized, and the tumors are excised and weighed. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL). [4][5]

## **Signaling Pathways and Mechanisms of Action**

PFKFB3 is a key regulator of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation (the Warburg effect).[17] Inhibition of PFKFB3 is a promising anti-cancer strategy.

#### **PFKFB3 Signaling Pathway in Cancer**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. mdpi.com [mdpi.com]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.au.dk [pure.au.dk]
- 14. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZ-PFKFB3-67: A Novel PFKFB3 Inhibitor with Potent Anti-Angiogenic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577163#in-vivo-validation-of-az-pfkfb3-67-anti-tumor-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com